molecular formula C8H8N4O2 B2815118 1-methyl-N-(1,2-oxazol-3-yl)-1H-pyrazole-4-carboxamide CAS No. 1005552-42-0

1-methyl-N-(1,2-oxazol-3-yl)-1H-pyrazole-4-carboxamide

Cat. No.: B2815118
CAS No.: 1005552-42-0
M. Wt: 192.178
InChI Key: ZOMAWCXNLYZZKZ-UHFFFAOYSA-N
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Description

1-methyl-N-(1,2-oxazol-3-yl)-1H-pyrazole-4-carboxamide is a compound that belongs to the class of heterocyclic compounds, specifically isoxazoles and pyrazoles. These compounds are known for their diverse biological activities and are commonly found in many commercially available drugs. The unique structure of this compound makes it a valuable compound in medicinal chemistry and drug discovery.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-methyl-N-(1,2-oxazol-3-yl)-1H-pyrazole-4-carboxamide typically involves the formation of the isoxazole and pyrazole rings followed by their coupling. One common method is the (3 + 2) cycloaddition reaction, which employs Cu (I) or Ru (II) as catalysts . due to the drawbacks of metal-catalyzed reactions, such as high costs and toxicity, alternative metal-free synthetic routes are also being explored .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the process is cost-effective and environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

1-methyl-N-(1,2-oxazol-3-yl)-1H-pyrazole-4-carboxamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify the functional groups on the isoxazole or pyrazole rings.

    Substitution: Substitution reactions can introduce different substituents on the rings, altering the compound’s properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups, leading to a wide range of derivatives with different biological activities.

Scientific Research Applications

1-methyl-N-(1,2-oxazol-3-yl)-1H-pyrazole-4-carboxamide has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 1-methyl-N-(1,2-oxazol-3-yl)-1H-pyrazole-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity. This can lead to various biological effects, such as inhibition of microbial growth or induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 1-methyl-N-(1,2-oxazol-3-yl)-1H-pyrazole-4-carboxamide include other isoxazole and pyrazole derivatives, such as:

  • Isoxazole-4-carboxamide
  • 1-methylpyrazole-3-carboxamide
  • 3,5-dimethylisoxazole

Uniqueness

What sets this compound apart from these similar compounds is its specific combination of the isoxazole and pyrazole rings, which imparts unique biological activities and chemical properties. This makes it a valuable compound for further research and development in various scientific fields .

Properties

IUPAC Name

1-methyl-N-(1,2-oxazol-3-yl)pyrazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N4O2/c1-12-5-6(4-9-12)8(13)10-7-2-3-14-11-7/h2-5H,1H3,(H,10,11,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZOMAWCXNLYZZKZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C=N1)C(=O)NC2=NOC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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